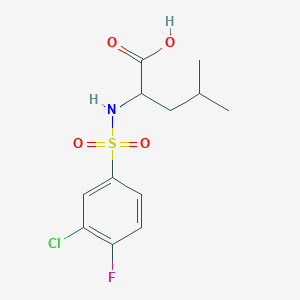

((3-Chloro-4-fluorophenyl)sulfonyl)leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

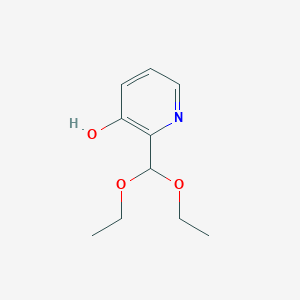

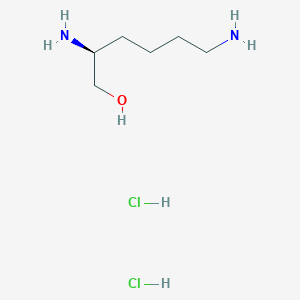

The compound ((3-Chloro-4-fluorophenyl)sulfonyl)leucine is a chemical with the CAS Number: 1041437-99-3 . It has a molecular weight of 323.77 and its IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code forThis compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The compoundThis compound is a solid . It has a molecular weight of 323.77 . The IUPAC name is N-[(3-chloro-4-fluorophenyl)sulfonyl]leucine . The InChI code, which represents its molecular structure, is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17) .

Aplicaciones Científicas De Investigación

Insulin Secretion and Glucose Metabolism : A study by Floyd et al. (1966) demonstrated that leucine stimulates insulin release, impacting blood glucose and free fatty acid levels. This research is crucial for understanding the role of leucine in metabolic processes related to diabetes and other metabolic disorders.

Cancer Therapy Research : Research by Yoon et al. (2018) focused on developing leucyl-tRNA synthetase-targeted inhibitors for the mammalian target of rapamycin complex 1 (mTORC1), highlighting the potential of these compounds in anti-cancer therapies.

Protease Inhibition : The study by Aducci et al. (1986) detailed the purification and characterization of Leu-proteinase, a leucine-specific serine proteinase. This enzyme's inhibition could have implications in various biological processes and potential therapeutic applications.

Synthetic Chemistry and Drug Discovery : Xu et al. (2019) and Nie et al. (2021) discussed the synthesis of sulfonyl fluorides, important in drug discovery and chemical biology. Their work contributes to the development of new compounds with potential therapeutic uses.

Fuel Cell Applications : Bae et al. (2009) synthesized sulfonated block copolymers containing fluorenyl groups for potential use in fuel cells, indicating the diverse applications of sulfonyl fluoride derivatives in energy technology.

Inhibitor Screening in Pathogenic Bacteria : Zhang et al. (2021) developed a new fluorescent probe for leucine aminopeptidase (LAP), aiding in identifying target bacteria and analyzing LAP homologs, which is significant in the treatment of bacterial infections.

Analytical Methods for Worker Exposure Monitoring : Eadsforth et al. (1988) detailed an HPLC method for monitoring worker exposure to 3-chloro-4-fluoroaniline, demonstrating the relevance of these compounds in occupational health and safety.

Antimicrobial Activity : Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline and evaluated their antimicrobial activity, underlining the potential of these compounds in developing new antimicrobial agents.

Metabolism Studies : Duckett et al. (2006) investigated the metabolic fate of 3-chloro-4-fluoroaniline in rats, providing insights into the biological processing of these compounds, which is essential for assessing their safety and potential effects in biological systems.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ((3-Chloro-4-fluorophenyl)sulfonyl)leucine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with leucine in the presence of a base.", "Starting Materials": [ "3-chloro-4-fluorobenzenesulfonyl chloride", "leucine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-chloro-4-fluorobenzenesulfonyl chloride to a solution of leucine in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] } | |

Número CAS |

1041437-99-3 |

Fórmula molecular |

C12H15ClFNO4S |

Peso molecular |

323.77 g/mol |

Nombre IUPAC |

(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17)/t11-/m0/s1 |

Clave InChI |

UICILYMJVHXSFN-NSHDSACASA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

SMILES canónico |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)

amine](/img/structure/B3076854.png)